molecular formula C14H12N2O7S B1505536 Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate

Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate

Cat. No.: B1505536
M. Wt: 352.32 g/mol
InChI Key: GSCYRFYSMSQVKX-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate is a chemical compound with the molecular formula C14H12N2O7S. It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is related to Bumetanide, a loop diuretic used to treat edema associated with heart failure, liver disease, and kidney disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate typically involves the nitration of 4-phenoxybenzoic acid, followed by sulfonation and esterification. The reaction conditions often include the use of concentrated sulfuric acid for sulfonation and methanol for esterification .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of conditions related to Bumetanide.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H12N2O7S

Molecular Weight

352.32 g/mol

IUPAC Name

methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate

InChI

InChI=1S/C14H12N2O7S/c1-22-14(17)9-7-11(16(18)19)13(12(8-9)24(15,20)21)23-10-5-3-2-4-6-10/h2-8H,1H3,(H2,15,20,21)

InChI Key

GSCYRFYSMSQVKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)N)OC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

34 g (~0.1 mol) of 3-nitro-4-phenoxy-5-sulphamylbenzoic acid are dissolved in 150 ml of methanol and are heated to the boil. 5.4 ml of concentrated H2SO4 are then added slowly dropwise and the mixture is heated at reflux temperature for 10 hours. On cooling, 3-nitro-4-phenoxy-5-sulphamylbenzoic acid methyl ester crystallises.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Two

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